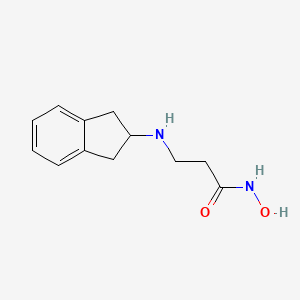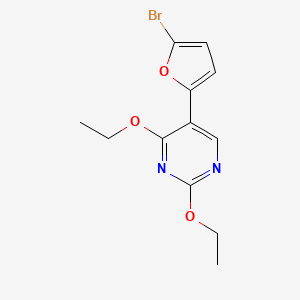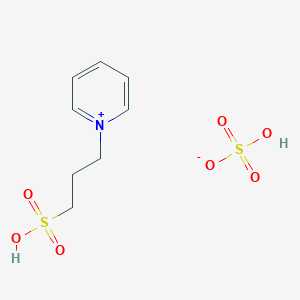
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide is a compound that features an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N3-(2,3-Dihydro-1H-inden-2-yl)-N-hydroxy-beta-alaninamide typically involves the reaction of 2,3-dihydro-1H-indene with beta-alanine under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at various positions on the indene ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a range of substituted indene derivatives.
Article on 1-Amino-2-(2-ethoxyphenyl)propan-2-ol
Wissenschaftliche Forschungsanwendungen
1-Amino-2-(2-ethoxyphenyl)propan-2-ol has various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other compounds.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 1-Amino-2-(2-ethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Amino-2-(2-ethoxyphenyl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-2-phenylpropan-2-ol: Lacks the ethoxy group, leading to different chemical and biological properties.
1-Amino-2-(2-methoxyphenyl)propan-2-ol: Contains a methoxy group instead of an ethoxy group, resulting in different reactivity and applications.
The uniqueness of 1-Amino-2-(2-ethoxyphenyl)propan-2-ol lies in its specific structure, which imparts distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
919997-12-9 |
|---|---|
Molekularformel |
C12H16N2O2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-(2,3-dihydro-1H-inden-2-ylamino)-N-hydroxypropanamide |
InChI |
InChI=1S/C12H16N2O2/c15-12(14-16)5-6-13-11-7-9-3-1-2-4-10(9)8-11/h1-4,11,13,16H,5-8H2,(H,14,15) |
InChI-Schlüssel |
MADASSXKWSAFFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)NCCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Methoxyphenyl){2-[2-(triphenylsilyl)ethoxy]phenyl}methanone](/img/structure/B14195675.png)
![5-Hydroxy-1-{4-[(trimethylsilyl)oxy]phenyl}dodecan-3-one](/img/structure/B14195681.png)


![4-({[(Anthracen-9-YL)methoxy]carbonyl}amino)butanoic acid](/img/structure/B14195698.png)

![([1,1'-Biphenyl]-2-yl)(9H-beta-carbolin-1-yl)methanone](/img/structure/B14195718.png)



![4-(4-Chlorophenyl)-4-[4-(1-methyl-1H-imidazol-5-yl)phenyl]piperidine](/img/structure/B14195743.png)
![Benzeneacetic acid, 4-([1,1'-biphenyl]-3-yloxy)-](/img/structure/B14195744.png)
![2-Thiazolidinimine, 3-[(2-bromophenyl)methyl]-4-(chloromethyl)-](/img/structure/B14195759.png)

